molecular formula C11H15ClFN B1485353 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride CAS No. 2097962-63-3

2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride

Cat. No.: B1485353
CAS No.: 2097962-63-3
M. Wt: 215.69 g/mol
InChI Key: DCWKTOZDULHPMT-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a fluorinated ethan-1-amine group attached to a 2,3-dihydro-1H-inden-2-yl moiety, making it a subject of interest for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride typically involves the following steps:

  • Indenone Formation: The starting material, indene, undergoes a Friedel-Crafts acylation to form indenone.

  • Reduction: The indenone is then reduced to form 2,3-dihydro-1H-inden-2-yl.

  • Fluorination: The 2,3-dihydro-1H-inden-2-yl compound is fluorinated to introduce the fluorine atom.

  • Amination: The fluorinated compound undergoes amination to introduce the ethan-1-amine group.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at various positions on the indenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of indenone derivatives.

  • Reduction Products: Reduction can yield various reduced forms of the compound.

  • Substitution Products: Substitution reactions can produce a range of derivatives with different substituents on the indenyl ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and materials.

Biology: The biological applications of this compound include its potential use as a probe in biological studies. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicine, 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2,3-Dihydro-1H-inden-2-yl)-ethan-1-amine: This compound lacks the fluorine atom, which may affect its binding affinity and biological activity.

  • 2-(2,3-Dihydro-1H-inden-2-yl)-2-chloroethan-1-amine: This compound has a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

  • 2-(2,3-Dihydro-1H-inden-2-yl)-2-methoxyethan-1-amine:

Uniqueness: The presence of the fluorine atom in 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride distinguishes it from similar compounds. The fluorine atom enhances the compound's stability and binding affinity, making it unique in its applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11(7-13)10-5-8-3-1-2-4-9(8)6-10;/h1-4,10-11H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWKTOZDULHPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride
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2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride
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2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride
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2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride
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2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride
Reactant of Route 6
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride

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